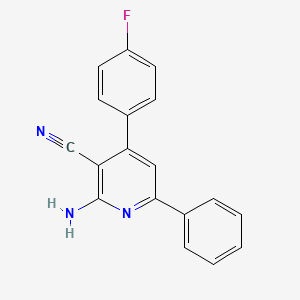

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a fluorophenyl group, and a phenylnicotinonitrile core

Méthodes De Préparation

The synthesis of 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of fluorinated pyridines, which can be synthesized through various fluorination reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Des Réactions Chimiques

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions may introduce different functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile has been explored for its potential therapeutic applications:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Properties : Research indicates promising anticancer activity against various cancer cell lines, including leukemia and solid tumors. Its mechanism may involve apoptosis induction or cell cycle arrest.

Materials Science

The compound has shown potential as a fluorescent sensor in polymerization processes:

- Cationic Polymerization : It has been demonstrated to enhance cationic polymerization processes by acting as a co-initiator, which can accelerate reaction rates through electron transfer mechanisms.

- Fluorescence Monitoring : The compound's fluorescence properties allow it to serve as an innovative tool for monitoring polymerization progress.

Biochemical Applications

This compound acts as a ligand in biochemical assays:

- Target Interactions : Ongoing studies are investigating its interactions with specific biological targets, which could lead to the development of new diagnostic or therapeutic agents.

Table 2: Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Phenylacetonitrile + Base | Reflux in solvent A |

| 2 | Fluorobenzene + Electrophile | Room temperature |

| 3 | Aminating agent | Stirring overnight |

Mécanisme D'action

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can modulate the acetylation status of histones, leading to changes in gene expression . This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors can induce cell cycle arrest, apoptosis, and differentiation in cancer cells . The specific pathways involved may include the regulation of tumor suppressor genes and oncogenes.

Comparaison Avec Des Composés Similaires

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile can be compared with other similar compounds, such as 2-amino-4-thiazolyl derivatives and 2-amino-4-fluorophenyl-benzamides . These compounds share structural similarities but may differ in their specific chemical properties and biological activities. For example, 2-amino-4-thiazolyl derivatives have shown significant anticancer activity and are used in the development of anticancer drugs . The uniqueness of this compound lies in its specific substitution pattern and its potential as an HDAC inhibitor.

Activité Biologique

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile (CAS Number: 126202-91-3) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by an amino group, a fluorophenyl substituent, and a carbonitrile functional group. Its molecular formula is C18H12FN3 with a molecular weight of approximately 289.313 g/mol. The presence of the fluorine atom enhances its electronic properties, making it a subject of interest in drug development and materials science .

Pharmacological Properties

- Inhibitory Activity : Research indicates that this compound exhibits significant inhibitory activity against phosphodiesterase (PDE) enzymes, particularly PDE10A. In vitro studies have shown IC50 values ranging from 2.0 µM to 10.0 µM for various derivatives, suggesting strong potential as a multi-target ligand for adenosine receptors (A1R and A2AR) .

- Anti-inflammatory and Anticancer Effects : Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties, although the specific biological mechanisms are still under investigation. The interactions with biological targets are thought to involve modulation of cAMP levels, which plays a crucial role in various cellular processes .

- Selectivity Profile : The selectivity of this compound against other protein families has been assessed, showing promising selectivity over off-targets, which is essential for minimizing side effects in therapeutic applications .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed to act through the inhibition of PDE enzymes, thereby increasing intracellular cAMP levels and influencing various signaling pathways associated with inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on PDE Inhibition : A study published in Pharmacology demonstrated that several synthesized derivatives exhibited potent inhibition against PDE10A with IC50 values below 10 µM. Notably, compounds with specific substituents showed enhanced selectivity towards A1R and A2AR .

- Antiproliferative Activity : Another research effort highlighted the antiproliferative effects of related compounds in cancer cell lines, indicating that structural modifications could enhance their therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | Contains tert-butyl instead of fluorophenyl | Distinct steric effects due to tert-butyl group |

| 2-Amino-4,6-diphenylpyridine-3-carbonitrile | Two phenyl groups on the pyridine ring | Increased conjugation leading to different electronic properties |

| 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile | Chlorine substitution instead of fluorine | Variation in reactivity due to halogen effects |

This table illustrates how structural variations influence the biological activity and potential applications of pyridine derivatives similar to this compound.

Propriétés

IUPAC Name |

2-amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)22-18(21)16(15)11-20/h1-10H,(H2,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDLZHWQNOIFFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.